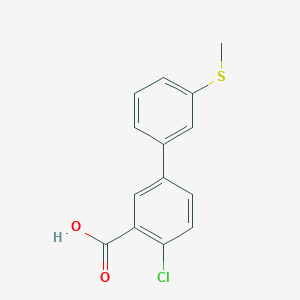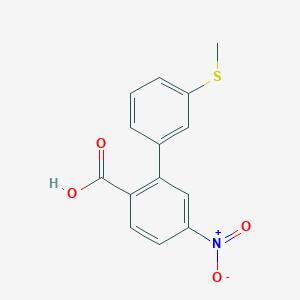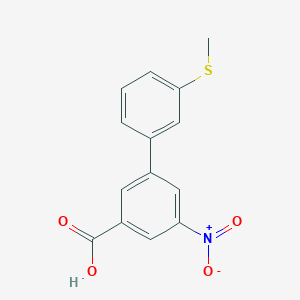
5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-(3-methylthiophenyl)benzoic acid (5-Cl-3-MTPB) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 174-176°C and a solubility of 0.19 g/100 mL in water. 5-Cl-3-MTPB has a variety of biochemical and physiological effects, and is used for a range of laboratory experiments.
Aplicaciones Científicas De Investigación
5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as it has been found to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used in the study of cancer, as it has been found to inhibit the growth of a variety of cancer cell lines. Additionally, 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% has been used in the study of inflammation, as it has been found to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzymes such as COX-2 and 5-LOX. COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in the regulation of inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are molecules that are involved in the regulation of inflammation. By inhibiting the activity of these enzymes, 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% is able to reduce inflammation.
Biochemical and Physiological Effects
5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF) and interleukin-6 (IL-6). It has also been found to inhibit the production of prostaglandins and leukotrienes, which are molecules involved in the regulation of inflammation. Additionally, 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% has been found to inhibit the growth of a variety of cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% in laboratory experiments has a variety of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a long shelf life. However, it can be toxic and can cause skin irritation if not handled properly. Additionally, it is not water soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% research. One potential direction is to further study the mechanism of action of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% and its effects on enzymes such as COX-2 and 5-LOX. Additionally, further research could be conducted on the effects of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% on cancer cell lines and its potential use as an anti-cancer agent. Additionally, further research could be conducted on the potential use of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% in the treatment of inflammation. Finally, further research could be conducted on the potential use of 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% in the development of new drugs and therapies.
Métodos De Síntesis
5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% is synthesized through a three-step process. The first step involves the reaction of thiophenol with chloroacetic acid in the presence of a base to form the corresponding thioester. The second step involves the reaction of the thioester with 3-methylthiophenol in the presence of a base to form the desired 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95%. The third step involves the purification of the 5-Chloro-3-(3-methylthiophenyl)benzoic acid, 95% through recrystallization.
Propiedades
IUPAC Name |
3-chloro-5-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVALXSXWCCLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














